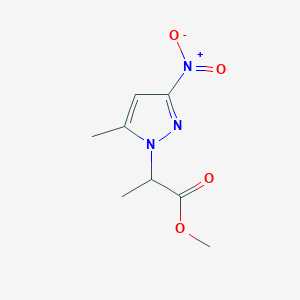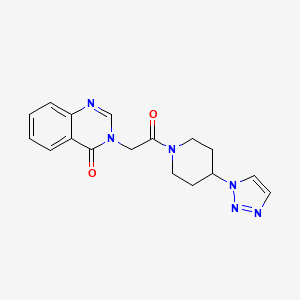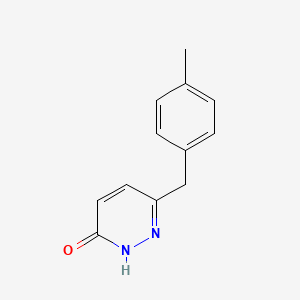![molecular formula C14H16N4O B2419732 N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-45-2](/img/structure/B2419732.png)
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of appropriate precursors in a suitable solvent . The reaction mixtures are usually heated under reflux for a certain period of time .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques such as elemental analysis, FT-IR, 1H-NMR, and HR-MS . Single crystal X-ray diffraction may also be used for characterization .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve coordination to metals .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined using a standard melting point apparatus .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
The study on the pharmacokinetics and tissue distribution of IN-1130, a novel ALK5 inhibitor with potential as an anti-fibrotic drug, provides insights into its effectiveness as an oral medication. IN-1130 demonstrated notable oral bioavailability and distribution into critical organs such as the liver, kidneys, and lungs. The major metabolite of IN-1130 was identified, highlighting its biotransformation and potential pathways of action. This research underscores the drug's promise in treating fibrotic diseases and possibly exerting anti-metastatic effects in certain cancer models (Kim et al., 2008).
Metabolic Activation and DNA Interaction
Another important aspect of scientific research on related compounds involves understanding their metabolic activation and interaction with DNA. The study of 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) revealed its metabolic activation to a form that binds to DNA. Identifying the activated form and its reaction with DNA is crucial for comprehending the mutagenic potential of such compounds and their implications for cancer research (Hashimoto et al., 1980).
Synthesis and Structure-Activity Relationships
The synthesis and evaluation of imidazo[1,2-a]pyridines have provided valuable insights into their potential as therapeutic agents. By manipulating the chemical structure of these compounds, researchers have explored their utility across various medicinal chemistry applications, including their role as benzodiazepine receptor ligands. Such research helps in designing more effective compounds with specific biological activities (Takada et al., 1996).
Anti-inflammatory and Analgesic Activities
The exploration of benzimidazole/benzoxazole derivatives and some Schiff's bases for their anti-inflammatory and analgesic activities showcases the therapeutic potential of these compounds. By evaluating their kinase inhibition activity, researchers contribute to the development of new treatments for conditions such as inflammation and pain, further expanding the scientific applications of these chemical structures (Sondhi et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tgf-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It can be inferred that the compound interacts with its target receptor, potentially leading to changes in the receptor’s activity and subsequent alterations in cellular processes .
Biochemical Pathways
Given the potential interaction with tgf-beta receptor type-1, it can be speculated that the compound may influence pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Based on its potential interaction with tgf-beta receptor type-1, it can be speculated that the compound may influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action .
Future Directions
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAUNJTYBVSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)
![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)

![1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2419654.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)


![4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2419662.png)
![2-Chloro-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2419666.png)
![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)
